molecular formula C6H5N5S B8584132 3-Azidomethylimidazo[5,1-b]thiazole

3-Azidomethylimidazo[5,1-b]thiazole

Cat. No. B8584132
M. Wt: 179.21 g/mol
InChI Key: DUTQIZJNMKDKIH-UHFFFAOYSA-N
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Patent
US06458780B1

Procedure details

Diphenylphosphoryl azide (0.259 ml) and 0.157 ml of 1,8-diazabicyclo[5,4,0]-7-undecene were added to a suspension of 154 mg of 3-hydroxymethylimidazo[5,1-b]thiazole in 2 ml of toluene. The mixture was stirred at room temperature for 30 hr. Brine was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=30:1) to give 156 mg of 3-azidomethylimidazo[5,1-b]thiazole.
Quantity
0.259 mL
Type
reactant
Reaction Step One
Quantity
0.157 mL
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P([N:15]=[N+:16]=[N-:17])(C2C=CC=CC=2)=O)C=CC=CC=1.C1CCN2C(=NCCC2)CC1.O[CH2:30][C:31]1[N:32]2[CH:38]=[N:37][CH:36]=[C:33]2[S:34][CH:35]=1>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[N:15]([CH2:30][C:31]1[N:32]2[CH:38]=[N:37][CH:36]=[C:33]2[S:34][CH:35]=1)=[N+:16]=[N-:17] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.259 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.157 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
154 mg
Type
reactant
Smiles
OCC=1N2C(SC1)=CN=C2
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (dichloromethane:methanol=30:1)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1N2C(SC1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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